molecular formula C9H10O3 B3121025 Benzoic acid, 3-(hydroxymethyl)-2-methyl- CAS No. 277331-16-5

Benzoic acid, 3-(hydroxymethyl)-2-methyl-

Cat. No. B3121025
M. Wt: 166.17 g/mol
InChI Key: LIAWSNQYQXQMBS-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-benzoic acid is an organic compound composed of a benzene ring with a hydroxymethyl group attached . It is used as an intermediate for the synthesis of pesticides and flavors, and as a highlighter for color films .


Synthesis Analysis

The synthesis of similar compounds, such as 3-chloro methyl benzoic acid, involves the use of Lewis acid catalysts like zinc chloride and ferric chloride. The reaction occurs in a solvent in one step, making the process simple, easy to control, and environmentally friendly .


Molecular Structure Analysis

The molecular structure of 3-hydroxybenzoic acid, a compound similar to 3-(hydroxymethyl)-2-methyl-benzoic acid, has been studied extensively. It was found that this compound could exist in more than two polymorphs .


Chemical Reactions Analysis

The reaction of benzoic acid with hydroxyl radicals in both gas and aqueous phases has been studied. The results show that all reaction pathways involved the formation of pre-reactive complexes which in turn alter reaction energy barriers .


Physical And Chemical Properties Analysis

3-(Hydroxymethyl)-benzoic acid has a boiling point of 358.1°C at 760 mmHg . It is slightly soluble in water and insoluble in organic solvents .

Scientific Research Applications

Catalysis and Chemical Reactions

A study investigated the reduction of methyl benzoate and benzoic acid on a Y2O3 catalyst under hydrogen, showcasing the role of benzoic acid derivatives in catalysis. The reduction process was monitored via infrared spectroscopy, revealing that benzoic acid and esters are reduced to benzaldehyde via surface benzoate, with surface methoxide also observed during the reaction (King & Strojny, 1982).

Antimicrobial and Molluscicidal Activities

Research on Piper aduncum leaves led to the isolation of new prenylated benzoic acid derivatives with significant antimicrobial and molluscicidal activities. These findings highlight the potential of benzoic acid derivatives in developing natural product-based pesticides and antimicrobials (Orjala et al., 1993).

Synthesis and Characterization of Derivatives

A study focused on the synthesis and antibacterial activity of novel 3-Hydroxy benzoic acid hybrid derivatives. The research underscores the versatility of benzoic acid derivatives in synthesizing compounds with potential as chemotherapeutic agents (Satpute, Gangan, & Shastri, 2018).

Analytical Methods

An improved method for the real-time determination of gaseous hydrogen peroxide, hydroxymethyl hydroperoxide (HMHP), and methyl hydroperoxide (MHP) in the atmosphere was reported. This method leverages the hydroxylation of benzoic acid by Fenton reagent to form fluorescent hydroxybenzoic acid, illustrating the application of benzoic acid derivatives in environmental monitoring (Lee et al., 1994).

Gas Sensing Properties

A study synthesized and characterized metal complexes and coordination polymers with (E)-4-hydroxy-3-((quinolin-8-ylimino)methyl)benzoic acid, revealing their potential in fluorescence emission and gas sensing applications. This underscores the role of benzoic acid derivatives in developing new materials for sensing technologies (Rad et al., 2016).

Safety And Hazards

The safety data sheet for benzoic acid, a compound similar to 3-(hydroxymethyl)-2-methyl-benzoic acid, indicates that it causes skin irritation and serious eye damage. It also causes damage to organs through prolonged or repeated exposure if inhaled .

properties

IUPAC Name

3-(hydroxymethyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-7(5-10)3-2-4-8(6)9(11)12/h2-4,10H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAWSNQYQXQMBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 3-(hydroxymethyl)-2-methyl-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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